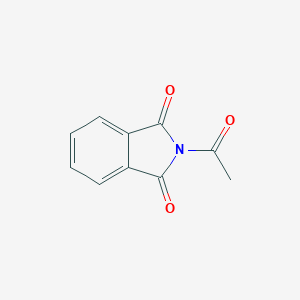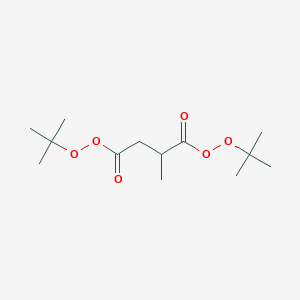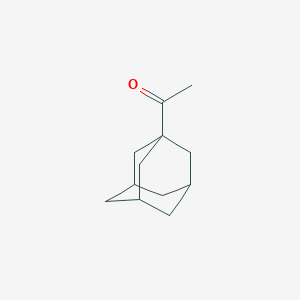
1-Adamantyl methyl ketone
Übersicht
Beschreibung
1-Adamantyl methyl ketone is a sterically bulky ketone substrate . It has an empirical formula of C12H18O, a CAS number of 1660-04-4, and a molecular weight of 178.27 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
1-Adamantyl methyl ketone has been synthesized in various studies. For instance, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine . Another study reported the addition reaction of the 1-adamantyl cation with prop-2-ynyl alcohol in concentrated H2SO4, which gives a rearranged product, homoadamantyl methyl ketone .Molecular Structure Analysis
The molecular structure of 1-Adamantyl methyl ketone can be represented by the SMILES stringCC(=O)C12C[C@H]3CC@HC1)C2 . The InChI representation is 1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 . Chemical Reactions Analysis
The reaction of phenol with methyl 1-adamantyl ketone in the presence of aluminum phenolate leads to the formation of 1-(1-adamantyl)-1-(2-hydroxyphenyl)-ethene, 1-(1-adanamtyl)-1-(4-hydroxyphenyl)ethene, 3-methyl-2,3-(3,4-homoadamantano)-2,3-dihydrobenzofuran, and also the dimer and trimer of the initial ketone .Physical And Chemical Properties Analysis
1-Adamantyl methyl ketone is a solid with a melting point of 53-55 °C (lit.) . It has a flash point of 226.4 °F (108.00 °C) - closed cup . It is slightly soluble in chloroform and methanol, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Biochemistry and Catalysis
Selective Biocatalytic Oxidation of Adamantyl C-H Bonds 1-Adamantyl methyl ketone's reaction with CYP101B1, a cytochrome P450 enzyme, was analyzed. The use of ester protecting groups and the modification of the amine to an amide enhanced the efficient and selective biocatalytic oxidation of the adamantane frameworks. This led to the generation of specific hydroxy metabolites and provided insights into the biochemical oxidation processes of such structures (Sarkar et al., 2016).
Crystallography and Structural Analysis
Synthesis and X-ray Diffraction Study The synthesis and X-ray diffraction study of [UO2(NO3)2(H2O)2] · 2C12H18O included 1-adamantyl methyl ketone molecules. This study provides insights into the association of adamantyl methyl ketone molecules in crystal structures and their interaction with other molecular groups through hydrogen bonds (Serezhkina et al., 2012).
Chemistry and Synthesis
Synthesis and Reactivity of 3-R-1-Adamantyl Methyl Ketones A method for synthesizing 3-R-1-adamantyl methyl ketones from corresponding adamantanecarbonyl chlorides was detailed, showcasing the versatility of adamantyl methyl ketone in chemical synthesis and its reactivity in forming various derivatives (Pozdnyakov et al., 2001).
Safety And Hazards
When using 1-Adamantyl methyl ketone, it is recommended to avoid eating, drinking, or smoking. Protective equipment such as gloves, protective clothing, eye protection, face protection, and hearing protection should be worn. It should be used only outdoors or in a well-ventilated area, and its release to the environment should be avoided .
Eigenschaften
IUPAC Name |
1-(1-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACIGVIOAFXPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168059 | |
| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl methyl ketone | |
CAS RN |
1660-04-4 | |
| Record name | 1-Acetyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

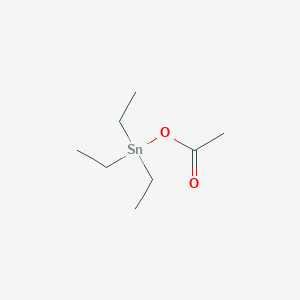
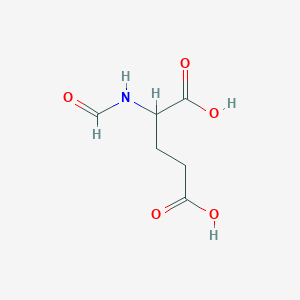
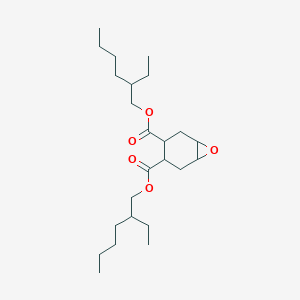

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)

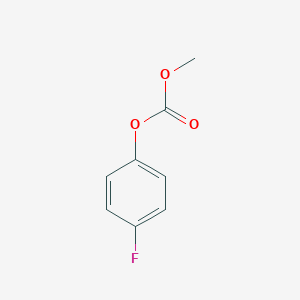
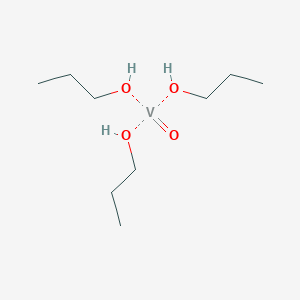
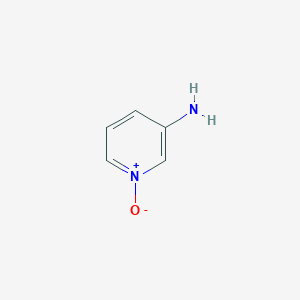
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
